

Application of Medroxyprogesterone in 3D Organotypic Culture Models

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Compound of Interest		
Compound Name:	Medroxyprogesterone	
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Introduction

Three-dimensional (3D) organotypic culture models are increasingly vital tools in biomedical research, offering a more physiologically relevant environment compared to traditional 2D cell culture. These models recapitulate key aspects of in vivo tissue architecture and cell-cell interactions, making them invaluable for studying hormone action, disease modeling, and drug screening. **Medroxyprogesterone** acetate (MPA), a synthetic progestin, is widely used in hormone therapy and has significant effects on hormone-responsive tissues such as the endometrium and breast. This document provides detailed application notes and protocols for the use of MPA in 3D organotypic culture models of these tissues, summarizing key quantitative data and outlining experimental workflows and signaling pathways.

Application Notes Endometrial Organotypic Models

Medroxyprogesterone is instrumental in modeling the secretory phase of the menstrual cycle in endometrial organoids. In combination with estradiol (E2), MPA induces a cellular state that mimics endometrial receptivity.[1][2] These models are critical for studying embryo implantation, infertility, and endometrial diseases like endometriosis.

In 3D co-culture systems, where epithelial organoids are grown with stromal cells, MPA significantly decreases epithelial cell proliferation that is typically induced by estradiol.[3] This



anti-proliferative effect is a hallmark of progesterone action in the secretory endometrium. Furthermore, MPA down-regulates the expression of the progesterone receptor (PR), a feedback mechanism also observed in vivo.[3] The presence of stromal cells appears to be crucial for mediating some of these hormonal responses, highlighting the importance of multicellular 3D models.[3]

Endometrial organoids treated with MPA and E2 also exhibit gene expression profiles characteristic of the secretory phase, including the up-regulation of genes like LIF, HSD17B2, PAEP, GPX3, and FOXO1.[2] These models can be established from cryopreserved endometrial tissue, including from infertile patients, allowing for comparative studies of endometrial function.[1]

Breast Tissue Organotypic Models

In 3D organotypic cultures of human breast tissue, MPA has been shown to influence epithelial morphology, proliferation, and apoptosis.[4][5] When applied to breast explants from postmenopausal women, MPA alone leads to a hypersecretory single-layered epithelium.[4][6] In combination with E2, it results in a multilayered but organized epithelium.[4][6]

MPA stimulates epithelial proliferation, though to a lesser extent than E2 alone.[4][5] This proliferative effect, coupled with a decrease in apoptosis, suggests a potential role in breast tissue homeostasis and pathology.[4][5] Notably, MPA treatment, alone or with E2, has been observed to decrease the relative number of epithelial cells expressing estrogen receptor alpha (ER α), ER β , and PR.[5] These breast organ culture systems provide a valuable platform for investigating the direct effects of synthetic progestins on breast tissue, which is crucial for understanding the risks associated with hormone replacement therapy.[4][5]

Data Presentation

Table 1: Effects of Medroxyprogesterone on Endometrial Organotypic Cultures



Parameter	Treatment	Model System	Observed Effect	Reference
Cell Proliferation (Ki67+)	E2	Epithelial-stromal co-culture	~2-fold increase vs. control	[3]
E2 + MPA	Epithelial-stromal co-culture	Significant decrease vs. E2 alone	[3]	
E2 or E2 + MPA	Epithelial organoid monoculture	Proliferation remained below control	[3]	
Gene Expression	E2	Epithelial organoids	Marked increase in PR expression	[3]
MPA	Epithelial organoids	Down-regulation of PR expression	[3]	
E2 or E2 + MPA	Epithelial organoids	Slight effect on ERa expression	[3]	_
E2 + MPA	Endometrial organoids	Attenuation of estrogen-induced IHH	[7][8]	
Progesterone + cAMP	Endometrial organoids	Increased expression of LIF, HSD17B2, PAEP, GPX3, FOXO1	[2]	

Table 2: Effects of Medroxyprogesterone on Breast Tissue Organotypic Cultures



Parameter	Treatment	Model System	Duration	Observed Effect	Reference
Epithelial Proliferation (Ki-67)	E2	Breast explants	7 & 14 days	More pronounced increase vs. control (p < 0.001)	[4][5]
MPA	Breast explants	7 & 14 days	Significant increase vs. control (p < 0.05)	[4][5]	
E2 + MPA	Breast explants	7 & 14 days	Significant increase vs. control (p < 0.05)	[4][5]	
Apoptosis	E2	Breast explants	7 & 14 days	Decreased proportion of apoptotic cells (p < 0.01)	[4][5]
Epithelial Morphology	E2	Breast explants	14 & 21 days	Hyperplastic epithelium	[4][6]
MPA	Breast explants	14 & 21 days	Hypersecreto ry single- layered epithelium	[4][6]	
E2 + MPA	Breast explants	14 & 21 days	Multilayered but organized epithelium	[4][6]	-
Receptor Expression	E2, MPA, or E2 + MPA	Breast explants	-	Decreased relative number of ERα, ERβ,	[5]



and PR positive cells

Experimental Protocols

Protocol 1: Establishment and Hormonal Treatment of Endometrial Epithelial-Stromal Co-culture

This protocol is based on the methodology described by Blauer et al. (2005).[3]

- 1. Cell Isolation and Culture:
- Isolate endometrial epithelial glands and stromal cells from endometrial biopsies.
- Culture stromal cells in DMEM/F12 supplemented with 10% fetal bovine serum (FBS).
- Culture epithelial glands as organoids.
- 2. 3D Co-culture Assembly:
- Seed stromal cells onto the bottom of a culture well.
- Once confluent, place a tissue culture insert with a porous membrane into the well.
- Embed epithelial organoids in a reconstituted extracellular matrix, such as Matrigel, within the insert.[3]
- Culture the system with medium bathing both the upper and lower compartments.
- 3. Hormonal Treatment:
- After an initial culture period to allow for stabilization, replace the medium with phenol redfree medium containing the desired hormones.
- Control: Vehicle control (e.g., ethanol).
- Estrogen Treatment: Estradiol (E2) at a concentration of 1 nM.
- Progestin Treatment: E2 (1 nM) in combination with **Medroxyprogesterone** Acetate (MPA) at a concentration of 100 nM.[3]
- Change the medium and hormones every 48 hours for the duration of the experiment (e.g., 4-8 days).
- 4. Analysis:



- Fix the entire Matrigel plug with the organoids for histology and immunohistochemistry (e.g., for Ki-67, ERα, PR).
- Alternatively, lyse the organoids for RNA or protein extraction to perform qPCR or Western blotting.[7]

Protocol 2: Organotypic Culture of Human Breast Tissue Explants

This protocol is adapted from the methods described by Saarinen et al. (2006).[4][5]

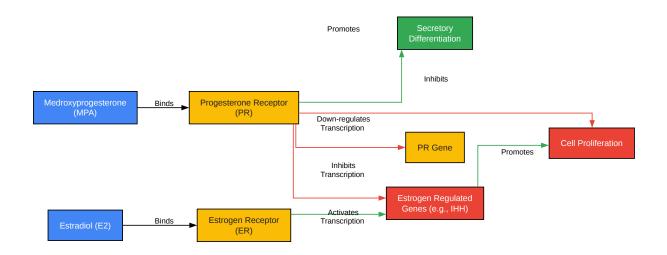
- 1. Tissue Preparation:
- Obtain fresh, non-tumorous breast tissue from surgical specimens (e.g., from reduction mammoplasties or from areas adjacent to tumors).[4]
- Dissect the tissue into small explants (e.g., 2-3 mm in diameter) under sterile conditions.
- 2. Organ Culture Setup:
- Place sterile lens paper on a stainless steel grid in a petri dish.
- Position the breast tissue explants on the lens paper.
- Add culture medium to the dish until it reaches the level of the grid, ensuring the tissue is at the air-liquid interface.
- Use a serum-free medium, such as DMEM/F12, supplemented with insulin, hydrocortisone, and antibiotics.
- 3. Hormonal Treatment:
- Supplement the culture medium with the following hormones:
- · Control: Vehicle control.
- Estrogen: 17β-estradiol (E2) at 1 nM.
- Progestin: **Medroxyprogesterone** Acetate (MPA) at 10 nM.
- Combination: E2 (1 nM) + MPA (10 nM).
- Culture the explants for up to 3 weeks, changing the medium and hormones every 2-3 days.
- 4. Analysis:
- At desired time points (e.g., 7, 14, 21 days), harvest the explants.



- Fix the tissue in formalin and embed in paraffin for histological analysis.
- Perform immunohistochemical staining for markers of proliferation (Ki-67, PCNA), apoptosis (e.g., TUNEL assay), and hormone receptors (ERα, ERβ, PR).[4][5]

Signaling Pathways and Workflows Medroxyprogesterone Signaling in Endometrial Cells

MPA primarily acts through the progesterone receptor (PR), a nuclear transcription factor. In endometrial cells, MPA binding to PR can modulate the transcription of target genes, often antagonizing the proliferative effects of estrogen.



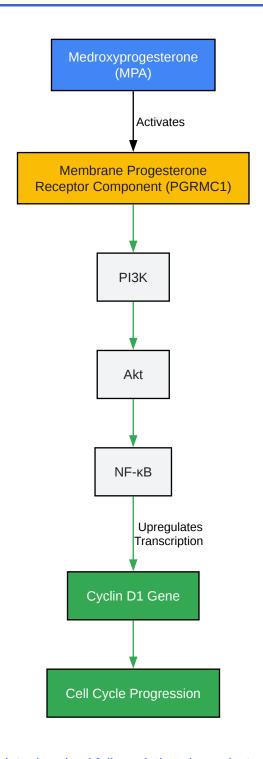
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Caption: MPA signaling pathway in endometrial cells.

Non-Genomic MPA Signaling in Breast Cancer Cells

In addition to the classical nuclear receptor pathway, MPA can elicit rapid, non-genomic effects. In breast cancer cells, MPA has been shown to activate the PI3K/Akt/NF-κB signaling cascade, which can lead to the upregulation of cell cycle regulators like Cyclin D1.





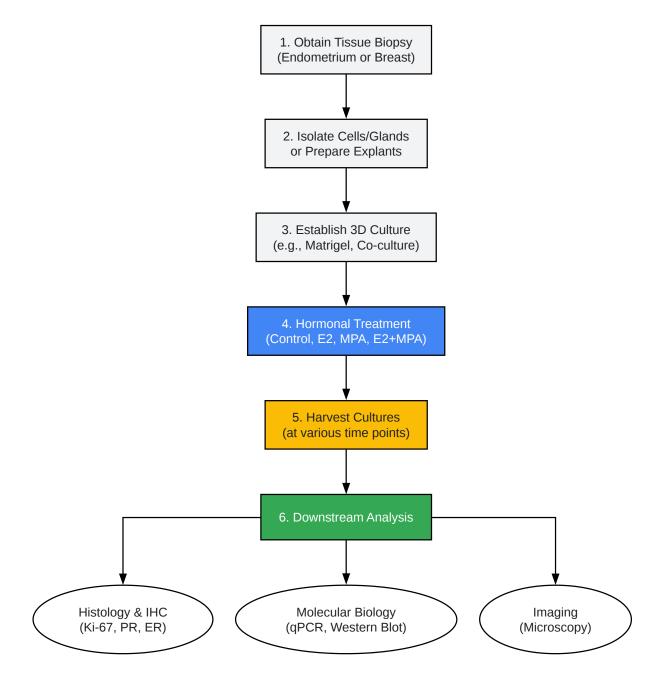
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Caption: Non-genomic MPA signaling in breast cancer cells.

General Experimental Workflow for 3D Organotypic Culture



The following diagram illustrates a typical workflow for studying the effects of MPA in 3D organotypic models.



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Caption: General workflow for 3D organotypic culture experiments.



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